molecular formula C9H8BrF B7966413 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene

1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene

Cat. No.: B7966413
M. Wt: 215.06 g/mol
InChI Key: XPEHBUDGRZOFBP-OWOJBTEDSA-N
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Description

1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene is an organic compound characterized by the presence of a fluorophenyl group attached to a propene chain with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(4-fluorophenyl)-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of 1-(4-fluorophenyl)-3-bromo-1-propene may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents.

    Addition Reactions: Halogens like chlorine or bromine in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include 1-(4-fluorophenyl)-3-amine-1-propene, 1-(4-fluorophenyl)-3-thiol-1-propene, etc.

    Addition Reactions: Products include 1-(4-fluorophenyl)-3,3-dibromo-1-propane, etc.

    Oxidation Reactions: Products include 1-(4-fluorophenyl)-3-epoxy-1-propene.

    Reduction Reactions: Products include 1-(4-fluorophenyl)-3-bromo-1-propane.

Scientific Research Applications

1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-bromo-1-propene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene can be compared with other similar compounds such as:

    1-(4-Fluorophenyl)-1-propene: Lacks the bromine atom, leading to different reactivity and applications.

    1-(4-Fluorophenyl)-3-chloro-1-propene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    1-(4-Fluorophenyl)-3-iodo-1-propene:

The uniqueness of 1-(4-fluorophenyl)-3-bromo-1-propene lies in its specific combination of a fluorophenyl group and a bromine-substituted propene chain, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHBUDGRZOFBP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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